2-(2-Nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
2-(2-Nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a phenyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization in the presence of an acid catalyst to yield the desired pyridazinone.
Reaction Conditions:
Reagents: 2-nitrobenzaldehyde, phenylhydrazine
Catalyst: Acid catalyst (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst
Substitution: Electrophiles such as halogens, nitrating agents
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Reduction: 2-(2-Aminophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one
Substitution: Various substituted derivatives depending on the electrophile used
Oxidation: Oxidized derivatives such as nitroso or nitro compounds
Scientific Research Applications
2-(2-Nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its heterocyclic structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenylhydrazine: A precursor in the synthesis of pyridazinones.
2-Nitrophenylmethanol: Shares the nitrophenyl group but differs in the core structure.
2-Nitrophenylacetate: Another compound with a nitrophenyl group but different functional groups.
Properties
CAS No. |
106263-24-5 |
---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C16H13N3O3/c20-16-11-10-13(12-6-2-1-3-7-12)17-18(16)14-8-4-5-9-15(14)19(21)22/h1-9H,10-11H2 |
InChI Key |
LQTJYUNJTOCRIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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